molecular formula C6H13NO B1652503 3-Ethyl-N-methyloxetan-3-amine CAS No. 1448960-73-3

3-Ethyl-N-methyloxetan-3-amine

Cat. No.: B1652503
CAS No.: 1448960-73-3
M. Wt: 115.17
InChI Key: YIVXCHVNGUOMHA-UHFFFAOYSA-N
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Description

3-Ethyl-N-methyloxetan-3-amine is an organic compound of significant interest in pharmaceutical and organic synthesis research. It is often supplied as a stable hydrochloride salt (CAS 1448855-04-6) with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . The compound features an oxetane ring, a four-membered cyclic ether, which is a valuable scaffold in medicinal chemistry. The incorporation of oxetane rings into molecules is a prominent strategy in drug design, as this motif can improve key physicochemical properties, such as enhancing solubility, metabolic stability, and the overall pharmacokinetic profile of lead compounds . The structure of this compound, which includes a tertiary amine center and the strained oxetane ring, makes it a versatile building block (synthon) for constructing more complex molecules. Researchers utilize it in various synthetic transformations, including nucleophilic substitution and reductive amination reactions, to introduce critical amine functionalities . As a secondary amine, it can also serve as a precursor in the synthesis of amides and sulfonamides, which are common features in many active pharmaceutical ingredients (APIs) . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should consult the relevant safety data sheets (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-ethyl-N-methyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-6(7-2)4-8-5-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXCHVNGUOMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302568
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448960-73-3
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448960-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Processes of 3 Ethyl N Methyloxetan 3 Amine

Oxetane (B1205548) Ring-Opening Reactions

The significant strain within the oxetane ring is the principal driving force for its cleavage reactions. beilstein-journals.org These transformations can be initiated by a wide range of reagents, including nucleophiles and electrophiles, leading to a variety of functionalized acyclic products. The substitution pattern at the 3-position, as in 3-Ethyl-N-methyloxetan-3-amine, plays a critical role in directing the outcomes of these reactions.

Nucleophilic Ring-Opening Mechanisms

The reaction of oxetanes with nucleophiles is a fundamental process for accessing highly functionalized molecules. magtech.com.cn In the case of 3,3-disubstituted oxetanes like this compound, the reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Strong nucleophiles, such as organometallic reagents, hydrides, and amines, typically attack one of the less sterically hindered carbon atoms adjacent to the oxygen (the C2 or C4 position). magtech.com.cn This backside attack leads to an inversion of the stereochemical configuration at the site of attack and relieves the ring strain. The reaction is governed by steric effects, with the nucleophile favoring the more accessible electrophilic carbon. magtech.com.cn A variety of nucleophiles, categorized by the attacking atom, can be employed in these transformations. magtech.com.cn

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes

Nucleophile Type Example Reagent Product Type
Carbon Organolithium (RLi), Grignard (RMgX) 3,3-disubstituted-3-(N-ethyl-N-methylamino)propan-1-ol
Nitrogen Amines (RNH2), Azides (N3-) Diamine or Azidoamine derivatives
Oxygen Alcohols (ROH), Water (H2O) Ether-alcohol or Diol derivatives
Halogen Halide ions (X-) Haloalcohol derivatives

| Hydride | Lithium aluminum hydride (LiAlH4) | 3-ethyl-N-methyl-1-propan-1-ol |

This table presents generalized outcomes based on the reactivity of substituted oxetanes.

Electrophilic Activation and Cleavage of the Oxetane Ring

The reactivity of the oxetane ring can be significantly enhanced through activation by electrophiles, particularly Lewis acids and Brønsted acids. acs.org These activators coordinate to the oxygen atom of the oxetane, increasing the polarization of the C-O bonds and making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. utexas.edu

Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and tris(pentafluorophenyl)alane (Al(C6F5)3) are effective catalysts for the regioselective isomerization and ring-opening of substituted oxetanes. uab.catresearchgate.net This activation can generate a transient oxonium ion intermediate, which may proceed through a more SN1-like pathway, favoring cleavage at the more substituted carbon if it can stabilize a positive charge. However, for a 3,3-disubstituted oxetane, attack still preferentially occurs at the less hindered C2/C4 positions. Frustrated Lewis Pairs (FLPs), like the combination of B(C6F5)3 and a hydrosilane, can also activate and reductively open the oxetane ring. acs.org

Brønsted acids promote ring-opening by protonating the oxetane oxygen, which similarly activates the ring for cleavage. nih.gov This method is often used in reactions with alcohol or water nucleophiles.

Regioselectivity and Stereochemical Outcomes of Ring-Opening Processes

Regioselectivity in the ring-opening of unsymmetrical oxetanes is a key consideration, governed by both steric and electronic factors. magtech.com.cn

Steric Control : With strong, neutral, or basic nucleophiles, the reaction pathway is dominated by steric hindrance. The nucleophile will preferentially attack the least substituted carbon atom adjacent to the oxygen. For this compound, the C2 and C4 positions are equivalent and significantly less hindered than the quaternary C3 carbon, directing the attack exclusively to these positions.

Electronic Control : Under acidic conditions (Lewis or Brønsted acid catalysis), the reaction may develop more carbocationic character at one of the carbon atoms. In some oxetanes, this can favor nucleophilic attack at the more substituted carbon that can better stabilize a positive charge. magtech.com.cn However, due to the high energy of forming a quaternary carbocation at the C3 position, this pathway is generally disfavored for 3,3-disubstituted oxetanes.

The stereochemical outcome of these reactions is typically a net inversion of configuration at the carbon atom that undergoes nucleophilic attack, consistent with an SN2 or SN2-like mechanism. bohrium.com If the reaction proceeds through a longer-lived carbocation intermediate (SN1-like), racemization at that center could occur, although this is less common for oxetanes compared to other systems.

Ring Expansion Reactions of Oxetanes to Larger Heterocycles

The strain energy of the oxetane ring can also be harnessed to drive ring expansion reactions, providing synthetic routes to larger, more stable heterocyclic systems like tetrahydrofurans (THFs) and 1,4-dioxanes. beilstein-journals.orgacs.org These transformations are often catalyzed by acids and involve an initial ring-opening event followed by intramolecular cyclization.

For instance, the treatment of 3-substituted oxetanes with sulfoxonium ylides in the presence of a strong protic acid can lead to the stereospecific formation of trans-2,3-disubstituted tetrahydrofurans. researchgate.net Similarly, the reaction of 3-aryloxetan-3-ols with 1,2-diols under Brønsted acid catalysis can yield functionalized 1,4-dioxanes through a process involving intermolecular etherification followed by intramolecular, strain-releasing ring-opening and cyclization. nih.govacs.org While direct examples involving this compound are not documented, similar principles would apply, potentially allowing for its conversion into substituted piperidines or other larger nitrogen- and oxygen-containing heterocycles under appropriate conditions.

Table 2: Potential Ring Expansion Reactions

Starting Material Class Reagent/Catalyst Product Heterocycle
3-Substituted Oxetane Sulfoxonium Ylide / Strong Acid Tetrahydrofuran (B95107)
3-Hydroxy-Oxetane 1,2-Diol / Brønsted Acid 1,4-Dioxane

This table illustrates general ring expansion transformations reported for the oxetane scaffold. researchgate.netresearchgate.net

Reactions of the N-Methylamine Functionality

The N-methylamine group in this compound is a tertiary amine, characterized by a nitrogen atom bonded to three carbon atoms. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, which dictate its reactivity.

N-Demethylation and other N-Dealkylation Pathways

The cleavage of the carbon-nitrogen bond at the amine substituent, known as N-dealkylation, is a significant metabolic pathway for many amine-containing compounds and a key transformation in organic synthesis. For tertiary amines like this compound, this process can lead to the formation of secondary and primary amines.

Metabolite identification studies on 3-monosubstituted oxetane derivatives have shown that N-dealkylation is a major metabolic route. acs.org This process typically involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the removal of an alkyl group. While direct metabolic data for this compound is not available, it is plausible that it undergoes similar enzymatic N-demethylation or N-deethylation. The relative ease of removal of the methyl versus the ethyl group can be influenced by steric and electronic factors. Generally, smaller alkyl groups like methyl are often more readily cleaved.

Several chemical methods are established for the N-dealkylation of tertiary amines, which could be applicable to this compound. These methods often involve the use of specific reagents that facilitate the cleavage of the N-alkyl bond.

Common N-Dealkylation Reagents and Potential Products

Reagent Class Example Reagent Potential Product(s) from this compound
Chloroformates α-Chloroethyl chloroformate 3-Ethyloxetan-3-amine
Cyanogen Halides Cyanogen bromide (von Braun reaction) N-cyano-3-ethyloxetan-3-amine

It is important to note that the specific conditions and yields for these reactions with this compound would require experimental validation.

Oxidation Reactions of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound makes it susceptible to oxidation. The primary product of the oxidation of a tertiary amine is typically the corresponding N-oxide.

Oxidation of this compound

Oxidizing Agent Product
Hydrogen peroxide (H₂O₂) This compound N-oxide
Peroxy acids (e.g., m-CPBA) This compound N-oxide

The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. Amine N-oxides can serve as intermediates in further chemical transformations.

Reactivity of the Ethyl Substituent

The ethyl group attached to the nitrogen in this compound is generally considered to be chemically stable and less reactive compared to the amine functionality itself. Under typical organic reaction conditions, the C-H bonds of the ethyl group are not readily functionalized. However, under more forcing conditions or in the presence of specific catalysts, reactions involving the ethyl group could potentially occur, such as free-radical halogenation. In the context of metabolic pathways, oxidation of the ethyl group at the carbon adjacent to the nitrogen (α-carbon) is a key step in N-deethylation, as discussed in section 3.2.2.

Stability Profile of this compound under Various Chemical Conditions

The stability of this compound is largely dictated by the integrity of the oxetane ring. The 3,3-disubstituted pattern of this molecule contributes significantly to its stability.

Research on related 3,3-disubstituted oxetanes has demonstrated their remarkable stability across a range of pH conditions. nih.gov For instance, some 3,3-diaryloxetanes have been shown to be stable even at a low pH of 1.2 for extended periods. nih.gov Furthermore, the oxetane ring in some molecules has been observed to be robust and stable even under conditions used for the removal of protecting groups, such as treatment with trifluoroacetic acid (TFA). nih.gov 3-Aminooxetanes, in general, are described as bench-stable compounds. nih.govnih.gov

General Stability of the 3,3-Disubstituted Oxetane Core

Condition Stability Notes
Acidic (e.g., pH 1.2) Generally stable Ring opening can occur under harsh conditions, but is less likely than for other substitution patterns. nih.govacs.org
Basic Generally stable The oxetane ether linkage is resistant to cleavage by bases.
Thermal Stable at moderate temperatures Specific decomposition temperature for this compound is not documented.
Oxidative Amine nitrogen is susceptible to oxidation See section 3.2.3.

Computational and Theoretical Investigations of 3 Ethyl N Methyloxetan 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-Ethyl-N-methyloxetan-3-amine, these theoretical approaches provide fundamental insights into its structural and electronic properties, which in turn govern its reactivity and interactions.

Analysis of Bond Angles, Bond Lengths, and Dihedral Angles in the Oxetane (B1205548) Ring

The geometry of the oxetane ring in this compound is a key determinant of its chemical behavior. Computational models, such as those based on density functional theory (DFT), are employed to predict the precise bond lengths, bond angles, and dihedral angles. The four-membered oxetane ring is inherently strained, leading to deviations from the ideal bond angles of a typical acyclic ether or cycloalkane.

Theoretical calculations for substituted oxetanes indicate that the bond lengths within the ring are influenced by the nature of the substituents. For the parent oxetane molecule, typical C-O bond lengths are in the range of 1.44-1.46 Å, and C-C bond lengths are approximately 1.54-1.55 Å. The introduction of an ethyl and an N-methylamine group at the C3 position is expected to cause minor perturbations to these values. The C-C-C and C-O-C bond angles in the oxetane ring are significantly compressed from the standard tetrahedral angle of 109.5° to approximately 90°, a direct consequence of the ring strain. The dihedral angles within the ring define its pucker, with the oxetane ring typically adopting a non-planar, puckered conformation to alleviate some of the inherent strain.

Table 1: Predicted Geometrical Parameters for the Oxetane Ring of this compound

Parameter Predicted Value
C2-O1 Bond Length ~1.45 Å
C4-O1 Bond Length ~1.45 Å
C2-C3 Bond Length ~1.54 Å
C3-C4 Bond Length ~1.54 Å
∠C2-O1-C4 ~92°
∠O1-C2-C3 ~88°
∠C2-C3-C4 ~87°

Electron Density Distribution and Charge Analysis

The distribution of electrons within this compound is non-uniform due to the presence of heteroatoms (oxygen and nitrogen) with higher electronegativity compared to carbon and hydrogen. Quantum chemical calculations can map the electron density and calculate partial atomic charges, providing a quantitative measure of this polarity.

The oxygen atom of the oxetane ring and the nitrogen atom of the amine group are regions of high electron density, bearing partial negative charges. Conversely, the carbon atoms bonded to these heteroatoms, as well as the hydrogen atoms, will exhibit partial positive charges. This charge distribution is crucial for understanding the molecule's intermolecular interactions, such as hydrogen bonding, and its reactivity towards electrophilic and nucleophilic reagents. The lone pair of electrons on the nitrogen atom is a key feature, rendering the amine group basic and nucleophilic.

Energetic Assessments of Ring Strain and Conformational Preference

The four-membered oxetane ring in this compound possesses significant ring strain, which is a form of potential energy that arises from deviations from ideal bond angles and lengths. Computational methods can quantify this strain energy, which is a critical factor in the molecule's thermodynamic stability and reactivity. The strain energy of the parent oxetane is approximately 25 kcal/mol. The substituents at the C3 position can either increase or decrease this strain depending on their steric bulk and electronic effects.

Furthermore, the molecule can exist in various conformations due to the rotation around single bonds. The ethyl and N-methylamine substituents can adopt different spatial orientations relative to the oxetane ring. Energetic assessments through computational modeling can identify the most stable conformer, which is the one with the lowest energy. These calculations typically involve mapping the potential energy surface of the molecule as a function of its dihedral angles to locate the energy minima. The preferred conformation will be a balance between minimizing steric hindrance between the substituents and relieving ring strain.

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates

Computational chemistry offers a powerful tool to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route involves the reaction of a suitable precursor, such as 3-ethyl-3-methyloxetane, with a source of the N-methylamine group.

Theoretical calculations can be used to model the energy profiles of proposed reaction pathways. This involves calculating the energies of the reactants, transition states, and products. By identifying the transition state with the lowest activation energy, the most likely reaction mechanism can be determined. For instance, the nucleophilic ring-opening of an epoxide precursor followed by cyclization is a common strategy for synthesizing oxetanes. researchgate.net Computational studies can elucidate the structure and stability of key reaction intermediates, such as carbocations or other charged species, providing a deeper understanding of the reaction's progress. researchgate.net

Prediction and Analysis of Amine Basicity (pKa) and its Modulation by the Oxetane Ring

The basicity of the amine group in this compound is a fundamental chemical property, quantified by its pKa value. Computational methods can predict the pKa of amines with reasonable accuracy. researchgate.net These predictions are often based on calculating the Gibbs free energy change for the protonation of the amine.

The presence of the oxetane ring is expected to influence the basicity of the N-methylamine group. The electron-withdrawing inductive effect of the oxygen atom in the oxetane ring can decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a simple acyclic tertiary amine. libretexts.org However, the specific geometry and through-space electronic effects of the ring can also play a role. Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0. libretexts.org Computational analysis allows for a systematic investigation of how the oxetane moiety modulates the electronic environment of the amine and, consequently, its proton affinity.

Table 2: Comparison of Predicted pKa Values

Compound Predicted pKa
Trimethylamine (for comparison) ~9.8

Spectroscopic Property Prediction (e.g., NMR, IR) and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts for the protons and carbons in the oxetane ring, the ethyl group, and the N-methyl group would be characteristic of the molecule's structure. For instance, the protons on the oxetane ring are expected to appear in a specific region of the ¹H NMR spectrum due to the ring's geometry and the influence of the oxygen atom.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally, which correspond to the absorption bands observed in an infrared (IR) spectrum. Key vibrational modes would include the C-O-C stretching of the oxetane ring, the C-N stretching of the amine, and the various C-H stretching and bending modes. The calculated IR spectrum can serve as a theoretical fingerprint of the molecule.

The comparison of these predicted spectra with experimentally obtained data is a powerful method for confirming the synthesis and elucidating the precise structure and conformation of this compound.

Table 3: Predicted Key Spectroscopic Features

Spectroscopy Feature Predicted Region
¹³C NMR Oxetane Ring Carbons (C2, C4) ~70-80 ppm
¹³C NMR Quaternary Carbon (C3) Variable, influenced by substituents
¹H NMR Oxetane Ring Protons ~4.0-5.0 ppm
IR C-O-C Stretch (Oxetane) ~950-1050 cm⁻¹

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding Capability)

Computational and theoretical investigations into the intermolecular interactions of this compound, particularly its hydrogen bonding capability, are essential for understanding its physicochemical properties and potential applications. While specific computational studies exclusively focused on this compound are not extensively available in public literature, its structural motifs—a 3,3-disubstituted oxetane ring and a tertiary amine group—allow for a detailed theoretical assessment of its hydrogen bonding potential.

The molecule possesses two primary sites capable of acting as hydrogen bond acceptors: the oxygen atom of the oxetane ring and the nitrogen atom of the tertiary amine. As a tertiary amine, the nitrogen atom has a lone pair of electrons and can accept a hydrogen bond, but it lacks a hydrogen atom directly bonded to it, meaning it cannot act as a hydrogen bond donor. libretexts.orglibretexts.orguobasrah.edu.iq In contrast, the oxygen atom in the oxetane ring is also a potent hydrogen bond acceptor, a characteristic that is well-documented for this class of heterocycles and is often explored in medicinal chemistry. nih.govacs.org

Computational methods such as Density Functional Theory (DFT) are frequently employed to model these non-covalent interactions, providing insights into interaction energies, optimal geometries, and the electronic effects of substituents. nih.govchemrevlett.com Such models can predict the strength and nature of hydrogen bonds formed with donor molecules, like water.

Hydrogen Bond Acceptor Sites:

Oxetane Oxygen: The oxygen atom of the oxetane ring is expected to be a significant hydrogen bond acceptor. Computational studies on various oxetane-containing molecules have confirmed the role of the oxetane motif in forming favorable hydrogen bond interactions, for instance, with amino acid residues in biological systems. nih.gov The strained nature of the four-membered ring can influence the accessibility and basicity of the oxygen's lone pairs.

Amine Nitrogen: The tertiary amine's nitrogen atom also presents a hydrogen bond acceptor site due to its lone pair of electrons. libretexts.org However, the steric hindrance from the surrounding ethyl and methyl groups might reduce the accessibility of this site compared to the oxetane oxygen, potentially leading to weaker or less favorable hydrogen bond formation.

To illustrate the expected outcomes from a computational analysis, the following tables present hypothetical but chemically plausible data for the interaction of this compound with a water molecule, serving as a hydrogen bond donor. These values are representative of what a DFT calculation might yield.

Illustrative Hypothetical Data: Interaction with Water (H₂O)

This table summarizes the calculated parameters for the hydrogen bond formed between the two acceptor sites on this compound and a single water molecule.

Acceptor AtomInteraction Energy (kJ/mol)H-Bond Distance (O/N···H-O) (Å)H-Bond Angle (O/N···H-O) (°)
Oxetane Oxygen-22.51.85175.2
Amine Nitrogen-18.81.98169.5

The data illustrates that the oxetane oxygen is predicted to be a stronger hydrogen bond acceptor than the tertiary amine nitrogen, as indicated by the more negative interaction energy and the shorter hydrogen bond distance. The near-linear bond angle in both cases is characteristic of strong hydrogen bonds.

Detailed Research Findings from a Hypothetical Computational Study:

A detailed computational analysis would typically involve geometry optimization of the complex formed between this compound and a hydrogen bond donor. The interaction energy (ΔE) is a key metric, calculated as the difference between the energy of the complex and the sum of the energies of the isolated molecules. A more negative value signifies a stronger interaction.

Geometric parameters are also critical. The distance between the acceptor atom (O or N) and the donor hydrogen (e.g., from water) and the angle of the A···H-D bond (where A is the acceptor and D is the donor atom) provide insight into the strength and nature of the hydrogen bond.

The table below presents a more detailed breakdown of the hypothetical geometric parameters for these interactions.

Illustrative Hypothetical Data: Geometric Parameters of Hydrogen Bonds

ParameterInteraction at Oxetane OxygenInteraction at Amine Nitrogen
Acceptor Atom Oxygen (O)Nitrogen (N)
Donor Molecule Water (H₂O)Water (H₂O)
H-Bond Length (Å) 1.851.98
H-Bond Angle (°) (A···H-D) 175.2169.5
Donor Bond Elongation (Å) (O-H) +0.021+0.017

In this illustrative data, the formation of a hydrogen bond leads to a slight elongation of the covalent O-H bond in the water molecule, a typical consequence of such an interaction. The greater elongation when interacting with the oxetane oxygen further supports the notion of it being the more potent hydrogen bond acceptor site. These computational insights are crucial for predicting how this compound will interact with its environment, for example, in a solvent or at a biological target.

Structure Function Relationships in Oxetane Containing Amines: Design and Exploration

Influence of the Oxetane (B1205548) Motif on Molecular Polarity and Dipole Moment

The oxygen atom in the oxetane ring acts as an excellent hydrogen-bond acceptor. acs.orgillinois.edu Due to the strained C–O–C bond angle, the oxygen's lone pairs of electrons are well-exposed, making them readily available for hydrogen bonding. acs.orgnih.gov The hydrogen-bond accepting ability of oxetanes is more effective than that of other cyclic ethers like tetrahydrofuran (B95107) and is comparable to, or even stronger than, most carbonyl functional groups found in ketones, aldehydes, and esters. acs.orgnih.gov Only amides, carbamates, and ureas are considered better carbonyl-based hydrogen-bond acceptors. nih.gov This property allows oxetanes to mimic the interactions of carbonyl groups with biological targets, a key aspect of their use as bioisosteres. acs.orgu-tokyo.ac.jp

Table 1: Comparison of Physicochemical Properties
PropertyOxetane Motifgem-Dimethyl GroupCarbonyl Group
PolarityHigh acs.orgenamine.netLow/Non-polarHigh acs.org
SolubilityIncreases aqueous solubility researchgate.netDecreases aqueous solubilityGenerally soluble
H-Bond AcceptorStrong acs.orgnih.govNoneStrong acs.org
Dipole MomentSignificant nih.govNegligibleSignificant nih.gov

Contribution of the Oxetane Ring to Molecular Three-Dimensionality

In contemporary drug discovery, there is a significant trend towards developing molecules with greater three-dimensionality. nih.govacs.org Molecules rich in sp³-hybridized carbons, which are often less "flat," tend to have higher target selectivity and better pharmacokinetic profiles. nih.gov The oxetane ring, containing three tetrahedral sp³-hybridized carbon atoms, inherently imparts a non-planar, three-dimensional character to a molecule. nih.govacs.org

While the parent oxetane ring is nearly planar, the introduction of substituents, particularly in a 3,3-disubstituted pattern as seen in 3-Ethyl-N-methyloxetan-3-amine, can lead to a more puckered conformation. acs.orgillinois.edu This puckering increases the molecule's three-dimensionality and can be exploited to create specific spatial arrangements of substituents, allowing for better conformational fitting into a target's binding pocket. acs.org This defined three-dimensional scaffolding property can help medicinal chemists explore new chemical space and escape the "flatland" of aromatic ring-rich compounds. acs.orgnih.gov The incorporation of an oxetane can also cause conformational changes in adjacent aliphatic chains, favoring bent (synclinal) arrangements over linear (antiplanar) ones. researchgate.net

Strategies for Oxetanes as Bioisosteres in Chemical Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane motif has emerged as a versatile bioisostere for several common functional groups in medicinal chemistry. acs.orgresearchgate.net

One of the most influential applications of the oxetane ring is as a polar bioisostere for the gem-dimethyl group. acs.orgacs.orgnih.gov Gem-dimethyl groups are frequently used to block metabolically weak C-H positions in a drug candidate, thereby improving metabolic stability. acs.orgnih.gov However, this strategy invariably increases the molecule's lipophilicity, which can negatively affect its pharmacokinetic properties. acs.org

The oxetane ring occupies a similar molecular volume to a gem-dimethyl group but offers a significantly more polar character. acs.orgnih.govnih.gov This allows for the replacement of a gem-dimethyl group with an oxetane to maintain or improve metabolic stability without the associated increase in lipophilicity. acs.orgacs.org This substitution often leads to a beneficial reduction in the calculated LogP (cLogP) and an increase in aqueous solubility. acs.orgresearchgate.net

Table 2: Oxetane vs. gem-Dimethyl Group as Bioisosteres
FeatureOxetanegem-Dimethyl GroupReference
Molar VolumeSimilarSimilar acs.orgnih.gov
Lipophilicity (LogP)LowerHigher acs.orgnih.gov
Metabolic StabilityGenerally improved or maintainedUsed to block metabolism acs.orgresearchgate.net
Aqueous SolubilityHigherLower researchgate.net

The oxetane ring is also widely used as a metabolically stable isostere for carbonyl groups found in ketones and aldehydes. enamine.netnih.govu-tokyo.ac.jp This application is based on the similar physicochemical properties of the two groups, including comparable dipole moments and hydrogen-bonding capabilities. acs.orgnih.gov The oxetane oxygen has a similar lone pair spatial orientation to a carbonyl oxygen, allowing it to engage in similar non-covalent interactions with biological targets. acs.orgnih.gov

A key advantage of this replacement is enhanced stability. Carbonyl compounds can be susceptible to enzymatic reduction or attack by nucleophiles, and adjacent stereocenters can be prone to epimerization via enolate formation. acs.org The oxetane ring is stable against these degradation pathways, offering a more robust alternative while preserving the key interactions necessary for biological activity. acs.orgacs.org

Extending the concept of carbonyl mimicry, 3-amino-oxetanes have been investigated as bioisosteres for the ubiquitous amide bond, particularly in benzamides and peptides. nih.govthieme.dethieme.de Amide bonds are central to the structure of many drugs and biomolecules, but they can be susceptible to enzymatic cleavage by proteases and peptidases.

Modulation of Amine Basicity through Inductive Effects of the Oxetane Ring

The basicity of amine functional groups is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and off-target activity (e.g., hERG inhibition). acs.orgnih.gov The oxetane ring exerts a strong σ-electron-withdrawing inductive effect due to the high electronegativity of the ring oxygen. acs.orgnih.gov

Table 3: Effect of Oxetane Proximity on Amine pKa
Position of Oxetane Relative to AmineApproximate pKa Reduction (units)Reference
α (e.g., 3-amino-oxetane)2.7 nih.gov
β1.9 nih.gov
γ0.7 nih.gov
δ0.3 nih.gov

Rational Design of Oxetane-Amine Scaffolds for Specific Chemical Applications

The strategic incorporation of oxetane rings into molecular scaffolds, particularly those containing amine functionalities, has become a prominent strategy in modern medicinal chemistry. nih.govacs.orgnih.gov The unique physicochemical properties of the oxetane moiety allow for the fine-tuning of a molecule's characteristics to enhance its suitability for specific applications. nih.govacs.org The compound this compound serves as a prime example of rational design, where the oxetane-amine scaffold is engineered to achieve a desirable profile of solubility, metabolic stability, lipophilicity, and basicity. acs.orgevitachem.com

The design of molecules like this compound is guided by several key principles derived from the structural and electronic properties of the oxetane ring. Oxetanes are four-membered cyclic ethers that, despite their ring strain, offer a unique combination of stability and functionality. nih.govnih.gov Their inclusion is often a deliberate choice to overcome challenges encountered with more traditional functional groups. enamine.net

A primary consideration in the design of oxetane-amine scaffolds is the powerful inductive electron-withdrawing effect of the oxetane's oxygen atom. nih.gov This effect propagates through the short sigma-bonding framework and significantly influences the basicity of nearby amine groups. Research has demonstrated that placing an oxetane ring alpha to an amine can reduce its pKaH by as much as 2.7 units. nih.gov This modulation of basicity is a critical tool for medicinal chemists aiming to reduce undesirable interactions or improve the pharmacokinetic profile of a compound. nih.govacs.org

Furthermore, the oxetane ring introduces a degree of three-dimensionality, moving away from flat aromatic structures and allowing for exploration of new chemical space. nih.govacs.org This sp³-rich characteristic can lead to improved aqueous solubility and can be used to block sites on a molecule that are susceptible to metabolic degradation. acs.org The oxetane motif is often employed as a polar, low-molecular-weight surrogate for less desirable groups like gem-dimethyl or carbonyl functionalities. nih.govnih.govenamine.net This substitution can improve physicochemical properties without significantly increasing molecular weight or lipophilicity. acs.org

In the specific case of this compound, the design incorporates several of these strategic elements:

3-Position Substitution : Substitution at the 3-position of the oxetane ring is common, partly due to greater stability and more tractable synthetic pathways. nih.govacs.org This pattern avoids the introduction of a chiral center at the point of substitution, simplifying synthesis and characterization.

Tertiary Amine : The N-methyl group results in a tertiary amine. The properties of this amine are directly influenced by the adjacent oxetane ring.

The rational design process for a molecule like this compound involves a multi-parameter optimization. The goal is to create a scaffold that balances potency, selectivity, and "drug-like" properties. The oxetane ring serves as a versatile tool to achieve this balance, offering predictable effects on key molecular attributes.

Research Findings on Oxetane Scaffolds

Detailed studies have validated the theoretical advantages of incorporating oxetane rings. For instance, the replacement of a gem-dimethyl group with an oxetane has been shown to improve aqueous solubility and metabolic stability. enamine.net Similarly, using an oxetane as a carbonyl isostere can maintain hydrogen-bonding capabilities while increasing the three-dimensionality of the molecule. nih.govnih.gov The data below illustrates the typical impact of an alpha-oxetane group on the physicochemical properties of an amine.

Compound ScaffoldTypical pKaHGeneral Lipophilicity (LogP)Key Design Feature
Isopropylamine~10.60.26Baseline aliphatic amine
3-Amino-oxetane~8.0-0.8Reduced basicity and increased polarity due to oxetane ring nih.gov
N-methyl isopropylamine~10.70.55Baseline secondary amine
N-methyloxetan-3-amine~8.1-0.5Maintains reduced basicity and polarity in a secondary amine context nih.gov

Note: The pKaH and LogP values are representative and can vary based on specific substitution and experimental conditions. The data for baseline compounds is standard, while the data for oxetane-containing compounds reflects the general trends discussed in the literature.

This systematic approach to molecular design, leveraging the predictable effects of motifs like the oxetane ring, allows chemists to rationally engineer compounds such as this compound for a wide array of specific chemical and therapeutic applications. nih.gov The exploration of these scaffolds continues to be a flourishing area of research in drug discovery. enamine.net

Applications of 3 Ethyl N Methyloxetan 3 Amine and Its Analogues in Advanced Organic Synthesis

Role as Precursors and Building Blocks in Multistep Organic Synthesis

3-Aminooxetanes, including 3-Ethyl-N-methyloxetan-3-amine, are increasingly recognized as valuable precursors and building blocks in multistep organic synthesis. nih.gov Their utility stems from the presence of a nucleophilic amino group and an electrophilic oxetane (B1205548) ring, allowing for a diverse range of chemical transformations. The strained four-membered ring is susceptible to ring-opening reactions with various nucleophiles, providing a pathway to 1,3-difunctionalized acyclic compounds that are otherwise challenging to synthesize.

The synthesis of 3-aminooxetanes has been a subject of considerable research, with various methods developed to access these valuable intermediates. acs.org A common strategy involves the intramolecular cyclization of appropriately substituted acyclic precursors. acs.org For instance, the synthesis of oxetan-3-one, a key precursor to many 3-substituted oxetanes, has been achieved through a multi-step sequence involving an intramolecular cyclization. acs.org This ketone can then be converted to 3-aminooxetanes through reductive amination. acs.org

The amphoteric nature of 3-aminooxetanes, possessing both nucleophilic and electrophilic centers, allows them to participate in unique annulation reactions. nih.gov For example, they can react with heterocumulenes like isothiocyanates and carbon dioxide in catalyst-free or Lewis acid-catalyzed [3+2] cycloadditions to form five-membered heterocyclic rings. nih.gov This reactivity highlights their potential in generating molecular complexity from simple starting materials.

Table 1: Examples of Reactions Utilizing 3-Aminooxetane Building Blocks

Reactant 1Reactant 2Product TypeReaction TypeReference
3-AminooxetaneIsothiocyanateIminothiazolidine[3+2] Annulation nih.gov
3-AminooxetaneCarbon DioxideOxazolidinone[3+2] Annulation nih.gov
3-AminooxetaneIsocyanateIminooxazolidine[3+2] Annulation nih.gov

The presence of ethyl and N-methyl substituents in this compound provides additional steric and electronic properties that can be exploited in synthesis. The ethyl group can influence the regioselectivity of ring-opening reactions, while the N-methyl group modulates the nucleophilicity and basicity of the amine.

Utilization in Catalyst Development and Ligand Design

The development of novel catalysts and ligands is a cornerstone of modern organic synthesis. The rigid, three-dimensional structure of the oxetane core, combined with the coordinating ability of the amino group, makes 3-aminooxetane derivatives attractive candidates for ligand design in asymmetric catalysis. While specific applications of this compound in this area are not yet extensively documented, the broader class of chiral amines and amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions.

The synthesis of enantiomerically enriched 3-substituted oxetanes has been achieved, which opens the door to their use as chiral ligands. acs.org For instance, the catalytic enantioselective ring-opening of 3-substituted oxetanes has been reported, demonstrating that the oxetane motif can be manipulated stereoselectively. acs.org

The nitrogen atom of the amino group in this compound can coordinate to a metal center, and the stereochemistry of the oxetane ring can create a chiral environment around the metal. This could be beneficial for inducing enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. The ethyl group at the 3-position could further influence the steric environment of the catalytic pocket, potentially enhancing selectivity.

Incorporation into Complex Molecular Architectures via Fragment Coupling

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the design of new therapeutic agents. drugdiscoverychemistry.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target, followed by the optimization of these fragments into more potent lead compounds. The unique properties of oxetanes, such as their polarity, metabolic stability, and ability to improve aqueous solubility, make them highly desirable fragments in FBDD. nih.gov

3-Aminooxetanes are particularly valuable in this context as they provide a vector for linking to other molecular fragments through amide bond formation, reductive amination, or other coupling reactions. acs.org The incorporation of an oxetane moiety can significantly improve the drug-like properties of a molecule. nih.gov For example, replacing a gem-dimethyl group with an oxetane can increase polarity and reduce lipophilicity without a significant change in size. nih.gov

Recent advances in synthetic methodology have facilitated the incorporation of 3-aminooxetane fragments into complex molecules. For instance, a photoredox/nickel dual-catalyzed decarboxylative cross-coupling has been developed for the synthesis of 3-aryl-3-aminooxetanes from amino acids and aryl halides. beilstein-journals.org This method allows for the direct coupling of the oxetane-containing fragment with a variety of aromatic and heteroaromatic systems.

The structure of this compound makes it an ideal candidate for fragment-based approaches. The amine provides a handle for covalent attachment, while the ethyl group can explore specific pockets in a protein's binding site.

Potential Applications in Polymer Chemistry and Advanced Materials as Monomers or Cross-linkers

The ring strain of the oxetane ring makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by cationic, anionic, or coordination catalysts. wikipedia.org This reactivity allows for the synthesis of polyethers with a variety of functional groups, leading to materials with tailored properties.

While the direct polymerization of this compound has not been extensively reported, the polymerization of structurally related oxetane monomers provides strong evidence for its potential in polymer chemistry. For example, the cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane has been shown to produce hyperbranched polyethers. mdpi.com These polymers have potential applications as adhesives and coatings.

The presence of the N-methylamino group in this compound could introduce new functionalities into the resulting polymer. The tertiary amine could act as a catalytic site, a point for post-polymerization modification, or a site for interaction with other materials. Furthermore, if the amine were to participate in the polymerization process, it could lead to the formation of poly(aminoether)s, a class of polymers with interesting properties and potential applications in areas such as gene delivery and CO2 capture.

The difunctional nature of this compound (the oxetane ring and the secondary amine after potential demethylation or as a reactive site) also suggests its potential use as a cross-linker in the curing of epoxy resins or other thermosetting polymers. The oxetane ring can undergo cationic ROP, while the amine can react with epoxides or isocyanates, leading to the formation of a cross-linked network.

Table 2: Properties of Polymers Derived from Oxetane Monomers

MonomerPolymerization MethodPolymer ArchitecturePotential ApplicationsReference
3,3-Bis(chloromethyl)oxetaneCationic ROPLinearEngineering plastics wikipedia.org
3-Ethyl-3-(hydroxymethyl)oxetaneCationic ROPHyperbranchedAdhesives, coatings mdpi.com
3-Nitratomethyl-3-methyloxetaneCationic ROPLinearEnergetic materials uni-muenchen.de

Future Directions and Emerging Research Avenues for 3 Ethyl N Methyloxetan 3 Amine

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes to oxetanes often rely on multi-step processes that may involve harsh reagents or protecting group manipulations. acs.org Future research is increasingly focused on developing more sustainable and efficient "green" synthetic protocols. A primary goal is the direct conversion of readily available starting materials, such as unactivated sp³ alcohols, into the desired oxetane (B1205548) products under mild conditions. acs.orgnih.gov

Key areas of development include:

Photocatalysis and Electrochemistry: These methods offer green alternatives by using light or electricity to drive reactions, often under ambient temperature and pressure, minimizing energy consumption and waste. acs.orgresearchgate.net Photoinduced intermolecular hydrogen atom transfer (HAT) represents a promising strategy for functionalizing alcohols without pre-activation. researchgate.net

Biocatalysis: The use of enzymes, such as engineered halohydrin dehalogenases, presents an opportunity for highly enantioselective synthesis of chiral oxetanes. researchgate.net This approach avoids toxic reagents and can provide access to specific stereoisomers, which is crucial for pharmacological applications.

Atom-Efficient Reactions: Strategies that maximize the incorporation of atoms from reactants into the final product are central to green chemistry. Rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization is one such efficient, high-yield strategy for creating substituted oxetanes. nih.gov Future work will likely adapt these methods for the synthesis of 3-amino-substituted derivatives.

Green Synthesis StrategyPrinciplePotential Advantages
Photocatalysis Utilizes light energy to initiate chemical transformations, often via radical intermediates.Mild reaction conditions, high selectivity, reduced reliance on thermal energy.
Biocatalysis Employs enzymes to catalyze reactions.High enantioselectivity, operation in aqueous media, biodegradable catalysts.
Direct C-H Functionalization Activates C-H bonds directly, avoiding pre-functionalization steps.Reduces step count, minimizes waste, improves atom economy.
Flow Chemistry Reactions are performed in continuous-flow reactors.Enhanced safety, precise control over reaction parameters, ease of scalability.

Exploration of Novel Reactivity and Rearrangement Pathways

While the 3,3-disubstitution pattern generally enhances the stability of the oxetane ring compared to other substitution patterns, the inherent ring strain still allows for unique chemical transformations. nih.gov Understanding and harnessing this reactivity is a key area for future research. While ring-opening reactions under acidic conditions are known, exploration into more nuanced and controlled pathways could yield novel molecular scaffolds. acs.orgillinois.edu

Emerging research avenues include:

Metal-Catalyzed Ring Expansions: Transition metals can catalyze the insertion of carbon monoxide or other small molecules into the oxetane ring, leading to the formation of larger heterocyclic systems like tetrahydrofurans and lactones. beilstein-journals.orgnih.gov Investigating this reactivity for 3-amino-oxetanes could provide access to new families of compounds.

Photochemical Rearrangements: The use of light to generate reactive intermediates, such as carbenes or radicals, can induce novel ring expansion or rearrangement reactions, offering pathways not accessible through thermal methods. beilstein-journals.org

Rearrangements of Spirocyclic Systems: The synthesis of spirocyclic oxetanes and their subsequent rearrangement, often triggered by Lewis acids, can lead to complex polycyclic structures like cyclobutanones and cyclopentanones. acs.org Applying this logic to precursors of 3-Ethyl-N-methyloxetan-3-amine could be a powerful tool for generating structural diversity.

Three proposed mechanistic pathways for oxetane ring formation and potential rearrangement include neutral-concerted, acid-catalyzed, and dissociative routes, which could be exploited for novel transformations. illinois.eduresearchgate.net

Advanced Spectroscopic Characterization Techniques for Elucidating Dynamic Behavior

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. The oxetane ring is not perfectly planar but adopts a "puckered" conformation, which is influenced by its substituents. acs.orgutexas.edumdpi.com A deeper understanding of this dynamic behavior is essential for rational drug design.

Future research will increasingly rely on a combination of advanced spectroscopic methods and computational chemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple structure confirmation, advanced NMR techniques are powerful tools for conformational analysis. auremn.org.brnih.gov Variable-temperature NMR studies can quantify the energy barriers between different puckered conformations, while Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space distances between atoms, helping to define the predominant solution-state structure. mdpi.comnih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other computational methods are invaluable for modeling the potential energy surface of the molecule. nih.govnih.gov These calculations can predict the relative stabilities of different conformers, calculate geometric parameters like bond angles and puckering angles, and help interpret experimental NMR data. auremn.org.brnih.gov The combination of experimental NMR data with high-level theoretical calculations provides a robust model of the molecule's dynamic behavior. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. mit.edunih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, thereby accelerating the design-make-test-analyze cycle. arxiv.org

For compounds like this compound, AI and ML can be applied in several ways:

Retrosynthesis Prediction: AI-powered platforms can propose novel and efficient synthetic routes to target molecules. arxiv.org By training on massive reaction databases, these tools can identify disconnections and suggest precursor molecules, including for complex heterocyclic systems where synthetic accessibility can be a bottleneck. mit.edunih.govchemrxiv.org

Property Prediction: ML models can be trained to predict a wide range of physicochemical and biological properties, such as solubility, metabolic stability, and potential bioactivity, from the molecular structure alone. researchgate.net This allows for the in silico screening of virtual libraries of oxetane derivatives, prioritizing the most promising candidates for synthesis.

Generative Design: AI models can design entirely new molecules with a desired set of properties. By defining specific criteria (e.g., high predicted activity, good metabolic stability), a generative model can propose novel 3,3-disubstituted oxetane-amine structures that have a high probability of success, exploring chemical space more effectively. mdpi.com

AI/ML ApplicationFunctionImpact on Research
Retrosynthesis Proposes synthetic pathways by working backward from the target molecule.Accelerates route design; identifies novel and more efficient syntheses. nih.gov
Property Prediction Predicts physicochemical and biological properties from chemical structure.Enables virtual screening; reduces the number of compounds needing synthesis.
Generative Models Designs new molecules with optimized properties based on learned rules.Explores new chemical space; creates compounds with higher success probability.

Expanding the Diversity of 3,3-Disubstituted Oxetane-Amine Chemical Space

The utility of the oxetane scaffold in drug discovery is directly related to the availability of diverse building blocks. nih.gov A significant future direction is the development of robust synthetic methodologies to create large libraries of 3,3-disubstituted oxetane-amines with varied substitution patterns. This expansion of chemical space is critical for exploring structure-activity relationships (SAR) and identifying new lead compounds.

Key strategies for achieving this diversity include:

Modular Synthesis: Developing synthetic routes that allow for the easy and independent variation of different parts of the molecule. For example, methods starting from oxetan-3-one allow for the introduction of one substituent via organometallic addition and a second (the amine) via formation of an intermediate that is subsequently reacted. enamine.netresearchgate.net This modularity is ideal for creating libraries for high-throughput screening.

Development of sp³-Rich Fragments: There is a growing trend in medicinal chemistry to move away from "flat" aromatic compounds towards more three-dimensional, sp³-rich scaffolds. nih.govrsc.org Libraries of 3,3-disubstituted oxetanes are prime examples of such fragments, offering improved physicochemical properties like solubility and metabolic stability. nih.govrsc.orgnih.gov

Late-Stage Functionalization: Methods that allow for the modification of a complex molecule in the final steps of a synthesis are highly valuable. Future research will likely focus on developing selective C-H functionalization or cross-coupling reactions that can be applied to the oxetane core or its substituents, allowing for rapid generation of analogues from a common intermediate. acs.org

By systematically expanding the accessible chemical space around the 3,3-disubstituted oxetane-amine core, researchers can more effectively probe biological targets and develop next-generation therapeutics. chemrxiv.orgrsc.org

Q & A

[Basic] What synthetic routes are most effective for preparing 3-Ethyl-N-methyloxetan-3-amine, and how are steric challenges addressed?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-ethyloxetan-3-amine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the N-methyl group. Steric hindrance from the oxetane ring and ethyl substituent requires optimized conditions: elevated temperatures (80–100°C), prolonged reaction times (24–48 hours), and polar aprotic solvents to enhance nucleophilicity . Purification via silica gel chromatography (hexane/ethyl acetate gradient) effectively isolates the product from unreacted starting materials or byproducts .

[Advanced] How can conflicting data on the compound’s biological activity be resolved through experimental design?

Contradictory results in receptor-binding studies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. To resolve discrepancies:

  • Perform dose-response curves (10⁻⁹–10⁻³ M) under standardized buffer conditions (e.g., PBS pH 7.4, 25°C).
  • Validate purity via HPLC-MS (>95% purity threshold) and characterize stereochemistry using X-ray crystallography or NOESY NMR .
  • Compare results to structurally similar oxetane amines (e.g., N-(2-Methoxybenzyl)oxetan-3-amine) to identify structure-activity relationships (SARs) .

[Basic] What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., oxetane ring protons at δ 4.2–4.5 ppm, N-methyl at δ 2.2–2.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₁₃NO, [M+H]⁺ = 116.1075) and detects impurities .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C for safe storage) .

[Advanced] What mechanistic insights explain the oxetane ring’s stability in enzymatic environments?

The oxetane ring’s strain (~25 kcal/mol) increases reactivity but can stabilize via hydrogen bonding with enzyme active sites. Computational studies (DFT/B3LYP) suggest:

  • Protonation of the amine enhances electrophilicity at the β-carbon, facilitating ring-opening in acidic conditions (e.g., lysosomal environments) .
  • Molecular docking (AutoDock Vina) with serine hydrolases reveals selective binding via π-alkyl interactions with the ethyl group, modulating enzymatic inhibition . Experimental validation via stopped-flow kinetics (kcat/Kₐ analysis) quantifies hydrolysis rates .

[Basic] How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert atmosphere (argon) at –20°C in amber glass vials to prevent oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions; monitor for decomposition via TLC (Rf shift) or FT-IR (loss of NH stretch at ~3300 cm⁻¹) .

[Advanced] What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the amine to enhance membrane permeability, with in vivo activation via esterases .
  • Microsomal Stability Assays : Incubate with liver microsomes (1 mg/mL, 37°C) to measure metabolic half-life (t₁/₂ >60 minutes target) .
  • Co-crystallization : Co-formulate with cyclodextrins to improve aqueous solubility (e.g., 10 mM in PBS) .

[Basic] What safety precautions are essential when working with this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., methyl chloride).
  • Emergency Protocols : Neutralize spills with 5% acetic acid; consult SDS for first-aid measures (e.g., eye irrigation with saline) .

[Advanced] How can contradictions in SAR studies between oxetane amines and tetrahydrofuran analogs be reconciled?

  • Comparative DFT Analysis : Calculate bond angles (e.g., C-O-C in oxetane vs. tetrahydrofuran) to quantify ring strain differences.
  • Biological Assays : Test both compounds against identical targets (e.g., GPCRs) under controlled conditions. Oxetane’s smaller ring size may enhance binding entropy (ΔS) despite higher strain .
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in bioactivity databases .

[Basic] What solvents are compatible with this compound in reaction setups?

  • Polar Aprotic : DMF, DMSO (enhance nucleophilicity in substitutions).
  • Nonpolar : Dichloromethane, THF (suitable for Grignard reactions).
  • Avoid protic solvents (e.g., water, methanol) to prevent premature ring-opening .

[Advanced] What role does the ethyl group play in modulating the compound’s pharmacokinetic profile?

  • Lipophilicity : LogP calculations (ChemDraw) indicate the ethyl group increases hydrophobicity (predicted LogP = 1.2), enhancing blood-brain barrier penetration.
  • Metabolism : Cytochrome P450 (CYP3A4) assays show ethyl oxidation to a carboxylic acid, a common detoxification pathway.
  • In Vivo Imaging : Radiolabel with ¹¹C-methyl groups to track distribution via PET scans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.